molecular formula C10H8ClN B1323595 2-Chloro-3-(4-cyanophenyl)-1-propene CAS No. 731772-74-0

2-Chloro-3-(4-cyanophenyl)-1-propene

Cat. No. B1323595
CAS RN: 731772-74-0
M. Wt: 177.63 g/mol
InChI Key: DTKIMQLEKYNICM-UHFFFAOYSA-N
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Description

The compound "2-Chloro-3-(4-cyanophenyl)-1-propene" is a trisubstituted ethylene derivative with a cyano group and a chlorophenyl group attached to the propene backbone. This type of compound is of interest due to its potential applications in polymer chemistry, as indicated by the research on related compounds. For instance, similar trisubstituted ethylenes have been used to create novel copolymers with styrene, which exhibit high glass transition temperatures and are characterized by their high dipolar character .

Synthesis Analysis

The synthesis of related trisubstituted ethylenes typically involves the Knoevenagel condensation of substituted benzaldehydes with cyanoacetates, as seen in the preparation of ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates and propyl 2-cyano-3-phenyl-2

Scientific Research Applications

Chiral Intermediate Synthesis

2-Chloro-3-(4-cyanophenyl)-1-propene is utilized as a chiral intermediate in the synthesis of antidepressant drugs. A study demonstrated the use of microbial reductases expressed in Escherichia coli for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a critical intermediate in these syntheses. The yeast reductase YOL151W showed high activity and enantioselectivity in this process (Choi et al., 2010).

Precursor for Organic Synthesis

This chemical serves as a precursor in various organic syntheses. For instance, 1,2-diacetoxy-2-propene, a convenient precursor of 1-acetoxy-3-chloro-2-propanone, was prepared using a one-pot procedure involving acetic anhydride and propargyl alcohol, demonstrating its utility in streamlined synthetic processes (Kunikazu & Kondo, 1990).

Molecular Structure Studies

The molecular structure of related compounds like 3-chloro-2-chloromethyl-1-propene has been extensively studied using techniques like electron diffraction. These studies provide valuable insights into the structural and conformational properties of such compounds (Shen, 1979).

Application in Polymer Chemistry

In polymer chemistry, derivatives of 2-Chloro-3-(4-cyanophenyl)-1-propene are employed in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including derivatives of this compound, were copolymerized with styrene to create copolymers with specific properties and high glass transition temperatures (Kim et al., 1999).

Catalysis and Polymerization

The compound is used in the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene), which is crucial for developing materials for electronic and photonic devices. Controlled molecular weights and narrow polydispersity were achieved in these polymerizations (Bronstein & Luscombe, 2009).

Synthesis of Liquid Crystals

2-Chloro-3-(4-cyanophenyl)-1-propene is also instrumental in synthesizing liquid-crystalline compounds. New liquid-crystalline pyridines were obtained through a series of condensation reactions involving derivatives of this compound, highlighting its role in materials science (Pavlyuchenko et al., 1985).

Mechanism of Action

The mechanism of action of “2-Chloro-3-(4-cyanophenyl)-1-propene” is not well-documented in the literature .

Safety and Hazards

The safety and hazards associated with “2-Chloro-3-(4-cyanophenyl)-1-propene” are not well-documented in the literature .

Future Directions

The future directions for research on “2-Chloro-3-(4-cyanophenyl)-1-propene” are not well-documented in the literature .

properties

IUPAC Name

4-(2-chloroprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKIMQLEKYNICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641142
Record name 4-(2-Chloroprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-74-0
Record name Benzonitrile, 4-(2-chloro-2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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